molecular formula C9H11NO B085284 5,6,7,8-Tetrahydro-1-quinoliniumolate CAS No. 14631-48-2

5,6,7,8-Tetrahydro-1-quinoliniumolate

Cat. No. B085284
CAS RN: 14631-48-2
M. Wt: 149.19 g/mol
InChI Key: FGGBJUOJAKQFRD-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

5,6,7,8-Tetrahydroquinoline (3.0 g, 22.5 mmol) was dissolved in ethyl acetate (15 ml), and 3-chloroperbenzoic acid (ca. 70%, 5.6 g, 22.5 mmol) was added thereto. The reaction mixture was stirred at room temperature for 2 days, subjected to a silica gel column chromatography and eluted with ethyl acetate-ethanol (5:1, v/v) to give the titled compound (3.4 g, 97%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:19])C=1>C(OCC)(=O)C>[N+:1]1([O-:19])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=CC=2CCCCC12
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with ethyl acetate-ethanol (5:1

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[N+]1(=CC=CC=2CCCCC12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.